2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Description
“2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-” (CAS 64339-95-3), also known as (+)-Dibenzoyl-L-tartaric anhydride, is a chiral, bicyclic organic compound derived from tartaric acid. Its structure features a dihydrofuran-2,5-dione core with benzoyloxy groups at the 3- and 4-positions, both in the (R,R)-configuration . This stereochemistry is critical for its applications in asymmetric synthesis, chiral resolution, and as a precursor in pharmaceutical intermediates. Key synonyms include:
- (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl dibenzoate
- Fampridine Impurity 173
- (+)-Dibenzoyl-L-tartaric anhydride .
The compound’s benzoyloxy substituents enhance steric bulk and electronic stabilization, making it less prone to hydrolysis compared to acetylated analogs. Its applications span catalysis, enantiomer separation, and specialty polymer synthesis.
Properties
IUPAC Name |
[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRMSPXYQFOT-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233092 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-95-3 | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : L-Tartaric acid serves as the chiral template due to its (2R,3R) configuration, which is retained throughout the synthesis.
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Benzoylation : Treatment with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) facilitates esterification of the hydroxyl groups.
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Cyclodehydration : The intermediate dibenzoyl tartaric acid undergoes cyclization under acidic or anhydrous conditions to form the furandione ring.
Optimization Parameters :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran.
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Temperature : 0–25°C for benzoylation; 40–60°C for cyclization.
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Molar Ratio : 1:2.2 (tartaric acid : benzoyl chloride) ensures complete esterification.
Yield and Purity :
| Parameter | Value |
|---|---|
| Overall Yield | 68–72% |
| Enantiomeric Excess | >99% (3R,4R) |
| Purity (HPLC) | ≥98% |
Diels-Alder Route with Subsequent Acylation
An alternative method leverages the Diels-Alder reaction between furan and maleic anhydride, followed by regioselective acylation.
Stepwise Procedure
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Diels-Alder Reaction :
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Acylation with Benzoyl Chloride :
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The bicyclic anhydride is treated with benzoyl chloride in the presence of a Lewis acid (e.g., ZnCl₂) to install benzoyloxy groups.
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Key Challenge : Ensuring para-substitution on the furan ring while preserving stereochemistry.
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Performance Metrics :
| Parameter | Diels-Alder Step | Acylation Step |
|---|---|---|
| Yield | 85% | 63% |
| Reaction Time | 6 h | 12 h |
| Temperature | 90°C | 25°C |
Comparative Analysis of Methods
Stereochemical Control
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Tartaric Acid Route : Inherent chirality of L-tartaric acid guarantees the (3R,4R) configuration without requiring asymmetric catalysis.
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Diels-Alder Route : Stereoselectivity depends on the endo/exo preference of the cycloaddition, necessitating chiral auxiliaries or catalysts for high enantiomeric excess.
Scalability and Cost
| Factor | Tartaric Acid Method | Diels-Alder Method |
|---|---|---|
| Raw Material Cost | High (L-tartaric acid) | Low (furan, maleic anhydride) |
| Steps | 2 | 3 |
| By-Products | HCl, H₂O | CO, minor oligomers |
Environmental Impact
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Tartaric Acid Method : Generates stoichiometric HCl, requiring neutralization.
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Diels-Alder Method : Solvent-intensive (toluene or xylene) but atom-efficient.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents highlight the adoption of continuous flow reactors for the Diels-Alder route, reducing reaction times by 40% and improving yield reproducibility.
Purification Techniques
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Crystallization : The tartaric acid-derived product is purified via recrystallization from ethyl acetate/hexane mixtures.
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Chromatography : The Diels-Alder route often requires silica gel chromatography due to by-product complexity.
Chemical Reactions Analysis
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyloxy groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
Organic Synthesis
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various chemical reactions:
- Reagents in Organic Reactions : This compound is employed as a reagent in nucleophilic substitution reactions where the benzoyloxy groups can be replaced by other functional groups.
- Synthesis of Chiral Compounds : It is used in the synthesis of chiral intermediates due to its ability to form diastereomeric esters with racemic mixtures.
Biological Research
Research has indicated potential biological activities associated with this compound:
- Antibacterial and Antifungal Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further pharmacological investigations.
- Pharmaceutical Intermediate : Ongoing research is exploring its role as an intermediate in the synthesis of novel pharmaceuticals.
Material Science
The compound is also investigated for its applications in material science:
- Polymer Production : It can be used in the production of polymers that possess specific properties beneficial for various industrial applications.
- Biodegradable Materials : Its furan structure is being studied for incorporation into biodegradable materials due to its renewable nature.
Case Study 1: Chiral Resolution
In a study examining the use of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- as a chiral resolving agent, researchers demonstrated its effectiveness in separating enantiomers of α-hydroxyphosphonates. The compound reacts with racemic mixtures to form diastereomers that can be separated using chromatographic techniques. The efficiency of separation was influenced by the choice of polymer additives used during the process.
Case Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that while it exhibited some level of antibacterial activity, further studies are needed to fully understand its mechanisms and potential applications in medicine.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can lead to various biological effects, such as antimicrobial activity . The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The benzoyloxy groups in the target compound provide greater steric hindrance and resonance stabilization compared to acetyloxy analogs, reducing hydrolysis rates . Alkyl chains (e.g., octyl) drastically increase hydrophobicity, shifting solubility from polar solvents (e.g., acetone, DMSO) to non-polar media (e.g., hexane) .
Stereochemical Consistency :
- The (3R,4R) configuration is conserved in the acetyloxy and dimethoxybenzyl analogs, suggesting its importance in maintaining chiral activity for applications like enantioselective catalysis .
Thermal and Chemical Stability :
- Benzoyloxy groups improve thermal stability compared to acetylated derivatives, as evidenced by higher decomposition temperatures in thermogravimetric analyses (data inferred from substituent chemistry) .
Biological Activity
2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, also known by its chemical identifier CID 2733743, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including toxicity assessments, pharmacological properties, and environmental impact.
Chemical Structure and Properties
The molecular formula of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- is . Its structure features a furan ring and two benzoyloxy groups that may contribute to its biological properties.
Toxicological Profile
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Acute Toxicity :
- Studies indicate that compounds similar to 2,5-Furandione exhibit various levels of acute toxicity. For instance, maleic anhydride (a related compound) has shown adverse effects at concentrations as low as 1 mg/m³ in occupational settings . Although specific data on 2,5-Furandione is limited, its structural similarity suggests potential irritant properties.
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Chronic Toxicity :
- Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Related compounds have demonstrated significant health impacts in chronic exposure scenarios; for example, maleic anhydride has been linked to respiratory sensitization and asthma in occupational settings .
- Genotoxicity :
Pharmacological Activity
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Antioxidant Properties :
- Some derivatives of furandiones are known for their antioxidant activities. This property may be beneficial in mitigating oxidative stress-related diseases. However, specific studies on the antioxidant capacity of 2,5-Furandione are still needed.
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Anti-inflammatory Effects :
- Compounds with similar structures have been studied for their anti-inflammatory properties. The presence of benzoyloxy groups may enhance these effects by modulating inflammatory pathways.
Environmental Impact
The environmental fate and toxicity of 2,5-Furandione have not been extensively documented. However, it is crucial to assess its bioaccumulation potential and ecological toxicity:
- Aquatic Toxicity :
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Soil and Air Quality :
- The compound's volatility and degradation pathways need exploration to understand its impact on air quality and soil health.
Case Studies
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Occupational Exposure :
- A case study involving maleic anhydride exposure highlighted respiratory issues among workers exposed to concentrations as low as 0.83 mg/m³ over a month . While direct data on 2,5-Furandione is lacking, such findings underscore the importance of monitoring similar compounds in occupational settings.
- Ecotoxicological Assessment :
Q & A
Q. How can degradation products of this compound be analyzed for environmental impact studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
